molecular formula C3H2ClF5O<br>CHF2OCF2CHClF<br>C3H2ClF5O B1671288 Enflurane CAS No. 13838-16-9

Enflurane

Cat. No. B1671288
CAS RN: 13838-16-9
M. Wt: 184.49 g/mol
InChI Key: JPGQOUSTVILISH-UHFFFAOYSA-N
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Description

Enflurane, also known as 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether, is a halogenated ether . It was developed by Ross Terrell in 1963 and first used clinically in 1966 . It was increasingly used for inhalational anesthesia during the 1970s and 1980s but is no longer in common use . Enflurane is a structural isomer of isoflurane .


Synthesis Analysis

The synthesis of enflurane, along with other fluorinated methyl ethyl ethers and fluorinated methyl isopropyl ethers, has been documented in several studies . The development of these compounds has resulted in a versatile set of hypnotics, analgesics, and neuromuscular blocking agents adaptable to every clinical situation .


Molecular Structure Analysis

The molecular formula of enflurane is C3H2ClF5O . It has an average mass of 184.492 Da and a mono-isotopic mass of 183.971436 Da .


Chemical Reactions Analysis

Enflurane has been reported to be preferentially reduced at the hard carbon (HC) electrode over propylene carbonate and is incorporated into the solid electrolyte interphase (SEI) . This results in a thin, halogen-rich SEI that offers better charge transport properties and stability .


Physical And Chemical Properties Analysis

Enflurane is a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 134°F . It has a density of 1.5±0.1 g/cm3, a boiling point of 59.9±35.0 °C at 760 mmHg, and a vapor pressure of 175 mmHg .

Scientific Research Applications

Application in Sodium-Ion Batteries

  • Scientific Field : Electrochemistry .
  • Summary of the Application : Enflurane is used as an additive for sodium negative electrodes in sodium-ion batteries . It offers a simple molecular alternative to salt-based additives .
  • Methods of Application : Enflurane is preferentially reduced at the hard carbon (HC) electrode over propylene carbonate and is incorporated into the solid electrolyte interphase (SEI) . It is included in HC half-cells at 10 v/v % .
  • Results or Outcomes : The result is a thin, halogen-rich SEI that offers better charge transport properties and stability during cycling compared to that formed in the additive-free electrolyte . Additionally, enflurane inhibits polarization of metallic sodium electrodes, improving the reversible specific capacity and stability .

Application in Anesthesia

  • Scientific Field : Anesthesiology .
  • Summary of the Application : Enflurane is used for both the induction and maintenance of general anesthesia . It can also be used to induce analgesia for vaginal delivery . Low concentrations of enflurane can also be used as an adjunct to general anesthetic drugs during delivery by Cesarean section .
  • Methods of Application : Enflurane is generally used to maintain anesthesia, rather than induce it, due to its slow onset of action . In low concentrations, enflurane provides analgesia for vaginal delivery .
  • Results or Outcomes : Enflurane produces a generalized, reversible depression of the central nervous system, which allows for loss of consciousness in general anesthesia . It also enhances the action of neuromuscular blocking agents, reduces arterial blood pressure, increases intracranial pressure and causes cerebrovascular vasodilation .

Application in Synthesis of Fluorinated Methyl Ethyl Ethers

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Enflurane is used in the synthesis of fluorinated methyl ethyl ethers and fluorinated methyl isopropyl ethers . These ethers have been evaluated for their potential as volatile anesthetics .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the reaction of enflurane with other organic compounds .
  • Results or Outcomes : The synthesis resulted in the discovery of several new ethers, some of which had promising anesthetic properties .

Application in Cystic Fibrosis Research

  • Scientific Field : Medical Research .
  • Summary of the Application : Enflurane has been used in research related to cystic fibrosis . It is one of several fluorinated ethers that have been synthesized and evaluated for their potential therapeutic effects .
  • Methods of Application : The specific methods of application are not detailed in the source, but it likely involves the administration of enflurane to laboratory models of cystic fibrosis .
  • Results or Outcomes : The outcomes of this research are not detailed in the source .

Application in Synthesis of Fluorinated Diethyl Ethers

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Enflurane is used in the synthesis of fluorinated diethyl ethers . These ethers have been evaluated for their potential as volatile anesthetics .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the reaction of enflurane with other organic compounds .
  • Results or Outcomes : The synthesis resulted in the discovery of several new ethers, some of which had promising anesthetic properties .

Application in Synthesis of Fluorinated Methyl Isopropyl Ethers

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Enflurane is used in the synthesis of fluorinated methyl isopropyl ethers . These ethers have been evaluated for their potential as volatile anesthetics .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the reaction of enflurane with other organic compounds .
  • Results or Outcomes : The synthesis resulted in the discovery of several new ethers, some of which had promising anesthetic properties .

Safety And Hazards

Exposure to enflurane can cause eye irritation, central nervous system depression, analgesia, anesthesia, convulsions, and respiratory depression . The U.S. National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) for exposure to waste anesthetic gas of 2 ppm (15.1 mg/m3) over a 60-minute period .

Future Directions

The successful evolution of shorter-acting compounds with relatively favorable safety profiles now inhibits further development against previously established criteria . Current commercial developments target the opportunity to develop non-anesthetist sedation . Future opportunities have been suggested against pediatric neurotoxicity, emergence delirium, cancer outcomes, and postoperative cognitive dysfunction .

properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
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InChI

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H
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InChI Key

JPGQOUSTVILISH-UHFFFAOYSA-N
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Canonical SMILES

C(C(OC(F)F)(F)F)(F)Cl
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Molecular Formula

CHF2OCF2CHClF, Array, C3H2ClF5O
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DSSTOX Substance ID

DTXSID1020562
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Molecular Weight

184.49 g/mol
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Physical Description

Enflurane (Ethrane, 2-chloro-1,1,2-trifluoroethyldifluoromethyl ether) is a nonflammable halogenated hydrocarbon that exists as a clear, colorless, odorless to sweet, volatile liquid at ordinary temperature and pressure. Bp: 56.8 °C. Density 1.50 g cm-3 at room temperature. Used as an anesthetic., Clear, colorless liquid with a mild, sweet odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a mild, sweet odor., Clear, colorless liquid with a mild, sweet odor. [inhalation anesthetic]
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Boiling Point

134 °F at 760 mmHg (NIOSH, 2023), 56.5 °C, 56 °C, 134 °F
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Solubility

Low (NIOSH, 2023), Miscible with ... organic liquids including fats and oils, In water, 5.62X10+3 mg/L at 25 °C, 3.90e+00 g/L, Solubility in water: poor, Low
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Density

1.52 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5121 g/cu cm at 25 °C, Relative density (water = 1): 1.52, 1.52 at 77 °F, (77 °F): 1.52
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Vapor Density

Relative vapor density (air = 1): 1.9
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Vapor Pressure

175 mmHg (NIOSH, 2023), 591.0 [mmHg], 174.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 23.3, 175 mmHg
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Mechanism of Action

The mechanism of action of enflurane is not completely established. Studies on rats indicate that enflurane binds to GABAA and glycine receptors, causing depressant effects at the ventral neural horn. It has been reported that 30% of the central nervous system depressant effects on the spinal cord after enflurane is administered are caused by the (GABA-A) receptor while binding to glycine receptors is responsible for about 20 % of the depressant effects. The relevance of these findings to humans is unknown. Other studies have found that enflurane binds to the calcium channels in the cardiac sarcoplasmic reticulum causing cardio depressant effects. Other studies support that this drug potentiates glycine receptors, which results in central nervous system depressant effects., Renal toxicity has occasionally been observed after enflurane anesthesia. Although originally attributed to its oxidative metabolism to inorganic fluoride, serum levels of inorganic fluoride appear to be small to explain these renal effects. Formation of potentially nephrotoxic halogenated alkenes during alkaline degradation in carbon dioxide absorbers and subsequent bioactivation via the glutathione conjugation pathway may be considered as an alternative mechanism for renal toxicity. ... Alkaline degradation products of enflurane can be conjugated to thiol compounds, forming S-conjugates that could theoretically contribute to adverse renal effects observed occasionally with enflurane anesthesia. The N-acetyl-L-cysteine S-conjugates identified may be biomarkers to assess exposure of humans to alkaline degradation products of enflurane., Clinical case reports of unexplained hepatic dysfunction following enflurane and isoflurane anesthesia led to the hypothesis that oxidative metabolism of these drugs by cytochromes P-450 produces immunoreactive, covalently bound acylated protein adducts similar to those implicated in the genesis of halothane-induced hepatic necrosis. Microsomal adducts were detected by enzyme-linked immunosorbent assay and immunoblotting techniques utilizing specific anti-trifluoroacetyl (TFA) IgG hapten antibodies in rat liver following enflurane, isoflurane, or halothane administration. Preincubation of the antibodies with microsomes from halothane-pretreated rats or with 500 uM TFA-lysine, markedly inhibited adduct recognition, while preincubation with 500 uM acetyllysine had no effect. The relative amounts of immunoreactive protein adducts formed were halothane much greater than enflurane much greater than isoflurane and correlates directly with the relative extents of metabolism of these agents. These results support the view that acyl metabolites of the volatile anesthetics may become covalently bound to hepatic proteins, thus serving as antigens, and thereby account for the apparent cross-sensitization and idiosyncratic hepatotoxicity reported for these drugs.
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Product Name

Enflurane

Color/Form

Clear, colorless liquid, Stable, volatile, non-flammable liquid

CAS RN

13838-16-9
Record name ENFLURANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enflurane
Reactant of Route 2
Reactant of Route 2
Enflurane
Reactant of Route 3
Enflurane
Reactant of Route 4
Enflurane

Citations

For This Compound
48,200
Citations
EI Eger, EA Smuckler, LD Ferrell… - Anesthesia & …, 1986 - journals.lww.com
… enflurane administration and subsequent liver injury. Our review evaluates reports from the release of enflurane … with liver injury after chemotherapy and enflurane anesthesia (13). For …
Number of citations: 89 journals.lww.com
M Mayer, A Doenicke, A Hofmann… - BJA: British Journal of …, 1992 - academic.oup.com
… After 5 min ventilation with 1.5% enflurane; … Enflurane may potentiate neuromuscular block [5], but it would have affected the two drugs equally. In our study, however, during enflurane …
Number of citations: 99 academic.oup.com
JH LEWIS, HJ ZIMMERMAN, KG ISHAK… - Annals of Internal …, 1983 - acpjournals.org
… hepatic injury independent of enflurane. Cases of hepatic injury that we attributed to enflurane were specifically reviewed for information regarding prior exposure to enflurane or other …
Number of citations: 157 www.acpjournals.org
A Pfeiffer, HG Mack, H Oberhammer - Journal of the American …, 1998 - ACS Publications
… enantiomers of enflurane are known from the synthesis. R(−)- and S(+)-enflurane cannot be … For a gas-phase structural study enflurane is the most complicated compound among the …
Number of citations: 30 pubs.acs.org
EJ Frink Jr, SE Morgan, A Coetzee… - …, 1992 - pubmed.ncbi.nlm.nih.gov
Inhalational anesthetics produce differential effects on hepatic blood flow and oxygenation that may impact hepatocellular function and drug clearance. In this investigation, the effects of …
Number of citations: 241 pubmed.ncbi.nlm.nih.gov
MR Murphy, CC Hug Jr - Anesthesiology, 1982 - europepmc.org
… of fentanyl to reduce enflurane MAC could be studied utilizing the tail clamp method and measurement of end-tidal enflurane. Following the determination of control enflurane MAC in …
Number of citations: 247 europepmc.org
RC Terrell, DS Warner - The Journal of the American Society of …, 2008 - pubs.asahq.org
Thirty-six halogenated Me Et ethers have been synthesized for evaluation as volatile anesthetics. Eleven of the ethers were too unstable to test, and, of the remaining 25, 13 had …
Number of citations: 70 pubs.asahq.org
PS Pagel, JP Kampine, WT Schmeling… - Anesthesiology, 1991 - europepmc.org
The systemic and coronary hemodynamic effects of desflurane were compared to those of isoflurane, halothane, and enflurane in chronically instrumented dogs. Since autonomic …
Number of citations: 248 europepmc.org
D Njoku, MJ Laster, DH Gong, EI Eger… - Anesthesia & …, 1997 - journals.lww.com
… greater than that of enflurane, isoflurane, desflurane, or oxygen, and that enflurane reactivity was … proteins from rats exposed to halothane or enflurane. No reactivity was detected in rats …
Number of citations: 272 journals.lww.com
MR Murphy, CC Hug Jr - Anesthesiology, 1982 - europepmc.org
… enflurane MAC were studied. Following the determination of control MAC for enflurane in each … , morphine, or placebo was administered and enflurane MAC was redetermined. A higher …
Number of citations: 186 europepmc.org

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